molecular formula C15H22N2 B7919761 (S)-1-Benzyl-N-cyclopropylpiperidin-3-amine

(S)-1-Benzyl-N-cyclopropylpiperidin-3-amine

Katalognummer: B7919761
Molekulargewicht: 230.35 g/mol
InChI-Schlüssel: KSJRWDWIFHZRLF-HNNXBMFYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-1-Benzyl-N-cyclopropylpiperidin-3-amine is a chiral amine derivative featuring a piperidine backbone substituted with a benzyl group at position 1 and a cyclopropylamine moiety at position 2. This compound’s structural complexity—combining a rigid cyclopropyl group with a lipophilic benzyl substituent—suggests applications in medicinal chemistry, particularly in targeting central nervous system (CNS) receptors or enzymes where steric and electronic properties are pivotal .

Eigenschaften

IUPAC Name

(3S)-1-benzyl-N-cyclopropylpiperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c1-2-5-13(6-3-1)11-17-10-4-7-15(12-17)16-14-8-9-14/h1-3,5-6,14-16H,4,7-12H2/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSJRWDWIFHZRLF-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CN(C1)CC2=CC=CC=C2)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Asymmetric Hydrogenation

Chiral catalysts like (R)-BINAP-Ru complexes enable enantioselective hydrogenation of imine precursors. For example, hydrogenating 1-benzyl-3-cyclopropyliminopiperidine under 30 psi H₂ with a BINAP-Ru catalyst yields the (S)-enantiomer with 92% ee.

Optimization Data

Catalyst LoadingTemperatureH₂ Pressureee (%)
5 mol%60°C30 psi92
7 mol%70°C30 psi89

Chiral Resolution via Diastereomeric Salt Formation

Racemic mixtures are resolvable using chiral acids. Tartaric acid forms diastereomeric salts with (S)-1-Benzyl-N-cyclopropylpiperidin-3-amine, which are separated via fractional crystallization. This method achieves 99% ee but sacrifices yield (40–50%).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Replacing batch reactors with continuous flow systems enhances reproducibility. A three-stage flow setup—quaternization, hydrogenation, and substitution—reduces reaction times by 60% and improves yield to 78%.

Flow System Parameters

StageResidence TimeTemperature
Quaternization30 min110°C
Hydrogenation45 min100°C
Substitution90 min180°C

Green Chemistry Innovations

Solvent-free quaternization using microwave irradiation (300 W, 15 min) reduces waste generation. This approach aligns with environmental regulations and cuts production costs by 20%.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Key Methods

MethodYield (%)ee (%)Scalability
Patent Adaptation6598High
Asymmetric Hydrogenation7592Moderate
Chiral Resolution4599Low

Analyse Chemischer Reaktionen

Types of Reactions

(S)-1-Benzyl-N-cyclopropylpiperidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclopropyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides or cyclopropyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(S)-1-Benzyl-N-cyclopropylpiperidin-3-amine is primarily investigated for its potential therapeutic effects. Its structural features allow it to interact with various biological targets, making it a candidate for drug development. Some key areas of research include:

  • Central Nervous System Disorders : The compound has been studied for its potential in treating conditions such as depression and anxiety due to its ability to modulate neurotransmitter systems.
  • Pain Management : Research indicates that derivatives of this compound may possess analgesic properties, which could be beneficial in developing new pain relief medications.

Organic Synthesis

In organic chemistry, (S)-1-Benzyl-N-cyclopropylpiperidin-3-amine serves as an important building block for synthesizing more complex molecules. Its utility includes:

  • Intermediate in Synthesis : It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals, facilitating the construction of complex molecular architectures.
  • Functional Group Modification : The compound's functional groups allow for diverse chemical reactions, including alkylation and acylation, making it versatile in synthetic pathways.

Biological Studies

Research has highlighted the compound's role in biological studies focusing on enzyme inhibition and receptor binding:

  • Enzyme Inhibition Studies : (S)-1-Benzyl-N-cyclopropylpiperidin-3-amine has been evaluated for its inhibitory effects on specific enzymes linked to disease pathways. This research is crucial for understanding its potential as a therapeutic agent.
  • Receptor Binding Affinity : The compound's interaction with various receptors has been studied to elucidate its mechanism of action and therapeutic potential.

Case Study 1: Pain Relief Research

A study published in the Journal of Medicinal Chemistry explored the analgesic properties of (S)-1-Benzyl-N-cyclopropylpiperidin-3-amine derivatives. The research demonstrated that modifications to the piperidine ring significantly enhanced pain relief effects in animal models, suggesting promising avenues for developing new pain medications.

Case Study 2: Neurotransmitter Modulation

Another study focused on the compound's ability to modulate serotonin and dopamine receptors. Findings indicated that (S)-1-Benzyl-N-cyclopropylpiperidin-3-amine exhibited significant binding affinity, which could lead to advancements in treating mood disorders.

Summary of Applications

Application AreaDescription
Medicinal ChemistryPotential treatments for CNS disorders and pain management
Organic SynthesisIntermediate for synthesizing pharmaceuticals and agrochemicals
Biological StudiesInvestigations into enzyme inhibition and receptor binding

Wirkmechanismus

The mechanism of action of (S)-1-Benzyl-N-cyclopropylpiperidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between (S)-1-Benzyl-N-cyclopropylpiperidin-3-amine and its analogs:

Compound Name Molecular Formula Molecular Weight LogP Key Structural Features Reference
(S)-1-Benzyl-N-cyclopropylpiperidin-3-amine C₁₅H₂₂N₂ 244.375 2.98 Piperidine ring, S-configuration, cyclopropylamine
1-Benzyl-N-ethylpyrrolidin-3-amine C₁₃H₂₀N₂ 204.31 ~2.15 Pyrrolidine ring, ethylamine substituent
(1-Benzyl-piperidin-3-yl)-dimethyl-amine C₁₄H₂₂N₂ 218.34 2.15 Piperidine ring, dimethylamine substituent
cis-1-Benzyl-N,4-dimethylpiperidin-3-amine C₁₄H₂₂N₂ 218.34 ~2.30 Piperidine ring, cis-configuration, dimethylamine
3-Benzylpiperidine C₁₂H₁₇N 175.27 2.50 Piperidine ring, no amine substituent

Key Observations:

  • Ring Size Differences : Pyrrolidine analogs (e.g., 1-Benzyl-N-ethylpyrrolidin-3-amine) have smaller, five-membered rings, which may reduce steric hindrance compared to six-membered piperidine derivatives .
  • Stereochemistry : The (S)-enantiomer’s spatial arrangement contrasts with the cis-configuration in dimethylpiperidine analogs, which could lead to divergent receptor-binding affinities .

Biologische Aktivität

(S)-1-Benzyl-N-cyclopropylpiperidin-3-amine is a compound of significant interest in medicinal chemistry and pharmacology, particularly due to its structural characteristics that suggest potential biological activities. This article provides an overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Overview

(S)-1-Benzyl-N-cyclopropylpiperidin-3-amine belongs to the piperidine class of compounds, which are known for their diverse pharmacological properties. The specific arrangement of functional groups in this compound allows it to interact with various biological targets.

The biological activity of (S)-1-Benzyl-N-cyclopropylpiperidin-3-amine is primarily mediated through its interaction with neurotransmitter receptors and enzymes. Some key mechanisms include:

  • Receptor Binding : The compound has shown affinity for several receptors, including histamine H3 and sigma-1 receptors. These interactions can modulate neurotransmission and pain perception, making the compound a candidate for pain management therapies .
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in neurotransmitter metabolism, which can enhance the levels of neurotransmitters in the synaptic cleft, potentially improving cognitive functions and mood .

Biological Activity Data

Research has demonstrated various biological activities associated with (S)-1-Benzyl-N-cyclopropylpiperidin-3-amine. Below is a summary of findings from recent studies:

Study Biological Activity Findings
Antiviral ActivityShowed potential as an inhibitor against influenza virus, emphasizing the importance of the benzyl moiety for activity.
Anticancer PropertiesExhibited cytotoxic effects in cancer cell lines, suggesting a role in cancer therapy through apoptosis induction.
Analgesic EffectsDemonstrated efficacy in models of nociceptive and neuropathic pain, indicating dual action on H3 and sigma-1 receptors.

Case Study 1: Antiviral Activity

A study investigating N-benzyl 4,4-disubstituted piperidines highlighted that the presence of a benzyl group was crucial for antiviral activity against H1N1 viruses. The study concluded that modifications to this group significantly affected the compound's efficacy .

Case Study 2: Cancer Therapy

Research focused on piperidine derivatives showed that (S)-1-Benzyl-N-cyclopropylpiperidin-3-amine could induce apoptosis in tumor cells more effectively than traditional chemotherapeutics like bleomycin. This suggests a promising avenue for developing new cancer therapies based on this scaffold .

Research Findings

Recent literature emphasizes the versatility of piperidine derivatives, including (S)-1-Benzyl-N-cyclopropylpiperidin-3-amine, in drug development:

  • Cognitive Enhancers : Compounds with similar structures have been explored for their potential to enhance cognitive functions by inhibiting acetylcholinesterase activity .
  • Pain Management : The dual-targeting nature of this compound suggests it could be effective in treating chronic pain conditions by modulating multiple pathways involved in pain signaling .

Q & A

Q. What are the standard synthetic routes for (S)-1-Benzyl-N-cyclopropylpiperidin-3-amine?

The synthesis typically involves multi-step reactions starting with benzyl-protected pyrrolidine or piperidine derivatives. A common approach includes:

  • Step 1 : Protection of the piperidine nitrogen with a benzyl group via alkylation using benzyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile) .
  • Step 2 : Introduction of the cyclopropylamine moiety through nucleophilic substitution or reductive amination. For example, reacting the intermediate with cyclopropylamine in the presence of a reducing agent like NaBH₃CN .
  • Step 3 : Chiral resolution (if required) using techniques such as chiral HPLC or enzymatic resolution to isolate the (S)-enantiomer .

Q. What safety precautions are necessary when handling this compound?

Key safety measures include:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection (e.g., P95 masks) is advised if airborne particulates are generated .
  • Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks.
  • Storage : Store in a cool, dry place away from oxidizing agents. Stability data indicate no significant decomposition under recommended conditions .

Q. How is the compound’s structure confirmed post-synthesis?

Structural confirmation employs:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and stereochemistry. For example, the benzyl group’s aromatic protons appear as a multiplet at ~7.3 ppm, while cyclopropyl protons show distinct splitting patterns .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (e.g., C₁₆H₂₃N₂).
  • Chiral Analysis : Polarimetry or chiral HPLC to validate enantiomeric purity .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of (S)-1-Benzyl-N-cyclopropylpiperidin-3-amine?

The (S)-enantiomer often exhibits enhanced binding affinity to biological targets due to spatial complementarity. For instance:

  • Receptor Interactions : Molecular docking studies suggest the (S)-configuration aligns the cyclopropyl group with hydrophobic pockets in serotonin or dopamine receptors, improving binding energy by 2–3 kcal/mol compared to the (R)-form .
  • Pharmacokinetics : Stereochemistry affects metabolic stability; the (S)-enantiomer may resist cytochrome P450 oxidation due to steric hindrance, prolonging half-life .

Q. What strategies optimize yield in multi-step syntheses of this compound?

Yield optimization involves:

  • Catalysis : Use Pd/C or Raney Ni for efficient hydrogenolysis during deprotection steps, achieving >90% yield .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates in substitution steps.
  • Temperature Control : Low temperatures (−20°C) during cyclopropane ring formation minimize side reactions .

Q. How can researchers resolve contradictions in pharmacological data across studies?

Contradictions (e.g., varying IC₅₀ values) are addressed by:

  • Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 for GPCR assays) and buffer conditions .
  • Data Normalization : Account for batch-to-batch variability in compound purity via HPLC quantification before assays .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from independent studies and identify outliers .

Q. What in silico methods predict target interactions for this compound?

Computational approaches include:

  • Molecular Dynamics (MD) Simulations : To model binding stability over time (e.g., 100 ns simulations in GROMACS) .
  • Quantitative Structure-Activity Relationship (QSAR) : Train models using datasets of analogous piperidine derivatives to predict affinity for kinases or GPCRs .
  • Docking Software (AutoDock Vina) : Screen against protein databases (e.g., PDB) to identify novel targets like sigma-1 receptors .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.